molecular formula C7H6BNO2 B159421 4-Cyanophenylboronic acid CAS No. 126747-14-6

4-Cyanophenylboronic acid

Cat. No.: B159421
CAS No.: 126747-14-6
M. Wt: 146.94 g/mol
InChI Key: CEBAHYWORUOILU-UHFFFAOYSA-N
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Description

4-Cyanophenylboronic acid: is an organic compound with the molecular formula C7H6BNO2 . It is a derivative of phenylboronic acid, where a cyano group is attached to the para position of the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .

Preparation Methods

Synthetic Routes and Reaction Conditions:

4-Cyanophenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 4-bromobenzonitrile with a boronic ester in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, making it suitable for large-scale synthesis .

Industrial Production Methods:

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

4-Cyanophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    4-Cyanophenol: Formed through oxidative hydroxylation.

    Trifluoromethylated Derivatives: Formed through trifluoromethylation.

Scientific Research Applications

Chemistry:

4-Cyanophenylboronic acid is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. It serves as a building block for the synthesis of complex molecules .

Biology and Medicine:

In medicinal chemistry, this compound is used to synthesize bioactive molecules, including kinase inhibitors and antiplatelet agents. Its derivatives have shown potential in the treatment of various diseases .

Industry:

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it valuable in material science .

Mechanism of Action

The primary mechanism of action of 4-cyanophenylboronic acid involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl halide. This process results in the formation of a new carbon-carbon bond, leading to the desired product .

Comparison with Similar Compounds

Uniqueness:

4-Cyanophenylboronic acid is unique due to the presence of the cyano group, which enhances its reactivity and allows for the formation of more complex molecules. This makes it a valuable compound in various fields, including organic synthesis, medicinal chemistry, and material science .

Properties

IUPAC Name

(4-cyanophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBAHYWORUOILU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370217
Record name 4-Cyanophenylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126747-14-6
Record name 4-Cyanophenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126747-14-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyanophenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyanobenzeneboronic acid
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Synthesis routes and methods I

Procedure details

To a stirred solution of 4-bromobenzonitrile (1.807 g, 0.009929 mol) in anhydrous tetrahydrofuran (30 mL) at −85° C. under nitrogen was added dropwise over 15 minutes a 2.1 M solution of n-butyl lithium in hexanes (4.7 mL, 0.0099 mol), and the mixture was stirred. After 20 minutes, trimethylborate (1.0 mL, 0.0088 mol) was added in one portion, and the mixture was allowed to slowly warm. After 40 minutes, the reaction was quenched with 1 M aqueous hydrochloric acid (2.2 mL, 0.0022 mol) and stirred. Solids began crystallizing after 1 hour. The solids were filtered, washed with diethyl ether, and dried under house vacuum (air bleed, T=40° C.) to give 0.918 g of crude (4-cyano-phenyl)boronic acid. This material was used in the next reaction without further purification.
Quantity
1.807 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
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reactant
Reaction Step One
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Name
hexanes
Quantity
4.7 mL
Type
reactant
Reaction Step One
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30 mL
Type
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Reaction Step One
Quantity
1 mL
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reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 10.0 g (54.9 mmol) of 4-bromobenzonitrile in 100 mL of tetrahydrofuran was cooled to −85° C. wherupon 36.0 mL (57.6 mmol) of 1.6 M solution of n-butyllithium in hexane was added. The mixture was stirred for five minutes and 19.0 mL (82.4 mmol) of triisopropylborate was added. The mixture was stirred at −85° C. for 30 minutes then warmed to ambient temperature over one hour. To the mixture was added 35 mL of 5 N hydrochloric acid and stirring was continued for 2.5 hours. The mixture was diluted with 100 mL of saturated aqueous sodium chloride and extracted three times with 100 mL each of ethyl ether. The combined organics were dried (MgSO4), filtered and concentrated in vacuo. The residue was recrystallized from water and filtered to afford 2.0 g (25%) of the title compound.
Quantity
10 g
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19 mL
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35 mL
Type
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100 mL
Type
solvent
Reaction Step Four
Yield
25%

Synthesis routes and methods III

Procedure details

17 g (100 mmol) of hydroxylamine sulfate were added at 70° C. to 15 g (100 mmol) of 4-formylphenylboronic acid, 10 g of water, 5 g (60 mmol) of pyridine and 200 ml of toluene. The mixture was then refluxed on a water separator. When all the water had been removed, the pyridinium salts were separated off, giving 12.7 g (87%) of 4-cyanophenylboronic acid.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
100 mmol
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reactant
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5 g
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reactant
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200 mL
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10 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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